molecular formula C16H15N5O4 B2658478 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1211156-54-5

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2658478
CAS No.: 1211156-54-5
M. Wt: 341.327
InChI Key: JKIKBHLRFWUSEM-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent and selective inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation through mutation or overexpression is strongly implicated in tumorigenesis, cancer progression, and metastasis [URL:https://www.ncbi.nlm.nih.gov/books/NBK12400/]. This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways [URL:https://pubchem.ncbi.nlm.nih.gov/compound/162199513]. Its primary research value lies in the investigation of c-Met-driven oncogenic mechanisms, making it a vital pharmacological tool for in vitro and in vivo studies aimed at validating c-Met as a therapeutic target. Researchers utilize this inhibitor to explore tumor biology in various contexts, including glioblastoma, non-small cell lung cancer, and other solid tumors where c-Met aberrations are frequent [URL:https://www.nature.com/articles/s41598-021-92970-x]. Furthermore, it serves as a key compound in high-throughput screening assays and combination therapy studies to identify synergistic drug interactions and overcome resistance to other targeted agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9(2)21-6-5-11(20-21)15-18-19-16(25-15)17-14(22)10-3-4-12-13(7-10)24-8-23-12/h3-7,9H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIKBHLRFWUSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a benzo[d][1,3]dioxole framework. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired chemical properties.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with this compound. Key areas of research include:

1. Antimicrobial Activity:

  • The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of oxadiazole compounds have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of cell wall synthesis and inhibition of metabolic pathways .

2. Anticancer Properties:

  • Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. One study reported that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines, showcasing its potential as an anticancer agent . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects:

  • Some studies suggest that compounds containing the oxadiazole structure may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.

4. Antiviral Activity:

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Biological Activity Observed Effect Reference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerIC50 = 92.4 µM against various cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntiviralPotential inhibition of viral replication

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Case Study on Antimicrobial Activity:
    A series of 1,2,4-oxadiazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the oxadiazole ring enhanced antibacterial potency significantly.
  • Case Study on Anticancer Activity:
    A derivative similar to this compound was evaluated for its effects on human cancer cell lines. The study found that it induced apoptosis through caspase activation pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with the oxadiazole moiety have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that certain oxadiazole derivatives could inhibit cancer cell lines at nanomolar concentrations, suggesting that N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic processes. For example, oxadiazole derivatives have been explored as inhibitors for histone deacetylases (HDACs), which play a role in cancer progression. Preliminary findings indicate that modifications to the oxadiazole ring can enhance inhibitory activity against HDACs .

Neuroprotective Effects

Some studies have pointed towards neuroprotective effects of pyrazole and oxadiazole derivatives. The compound may offer protective benefits against neurodegenerative diseases by modulating pathways related to oxidative stress and apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The introduction of various substituents on the oxadiazole ring has been shown to significantly affect biological activity, suggesting a pathway for the development of more potent analogs .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of oxadiazole derivatives against melanoma and pancreatic cancer cell lines, several compounds demonstrated IC50 values in the micromolar range. Notably, the introduction of electron-withdrawing groups on the aromatic ring enhanced cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

A series of experiments assessed the inhibition of carbonic anhydrases using synthesized oxadiazole derivatives. The most effective compounds exhibited K_i values in the low nanomolar range against specific isoforms associated with cancer progression. This highlights the potential of this compound as a lead compound for further development .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents
Target Compound 1,3,4-Oxadiazole + Pyrazole Benzo[d][1,3]dioxole-5-carboxamide, 1-isopropylpyrazole
3a–3p () Pyrazole + Pyrazole Chloro, cyano, aryl groups (e.g., phenyl, 4-chlorophenyl)
5a–c () Pyrazole + Benzylhydroxylamine Aryl, substituted phenyl, hydroxybenzotriazole
Compound 94 () Thiazole + Cyclopropane Benzo[d][1,3]dioxole, pyridin-3-yl, methoxybenzoyl

Key Observations :

  • The target compound’s 1,3,4-oxadiazole core distinguishes it from pyrazole-pyrazole (3a–3p) or pyrazole-thiazole (Compound 94) hybrids. Oxadiazoles enhance metabolic stability compared to thiazoles or cyclopropane moieties .

Key Observations :

  • EDCI/HOBt-mediated coupling () is a standard method for carboxamide synthesis, suggesting the target compound may follow a similar route.
  • Lower yields in Compound 94 (25%) highlight challenges in conjugating bulky cyclopropane groups compared to simpler aryl substitutions .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound N/A ~413.4 ~3.5 (estimated)
3a () 133–135 402.8 3.8
3b () 171–172 437.2 4.2
3d () 181–183 421.8 3.9
Compound 94 () N/A 520.5 4.1

Key Observations :

  • Chlorinated analogs (e.g., 3b, 3d) exhibit higher melting points due to increased polarity and crystallinity .
  • The target compound’s isopropyl group may lower its melting point compared to 3b or 3d, favoring amorphous solid forms.

Spectroscopic Data Comparison

Compound Key $^1$H-NMR Signals (δ, ppm) MS (ESI) [M+H]$^+$
Target Compound ~6.8–7.5 (benzo[d][1,3]dioxole), ~1.3 (isopropyl CH$_3$) ~413.4
3a () 8.12 (s, pyrazole-H), 7.43–7.61 (aryl-H) 403.1
3c () 2.42 (s, tolyl-CH$_3$), 7.41–7.63 (aryl-H) 417.1
3e () 12.88 (s, NH), 7.41–7.62 (aryl-H) 437.1

Key Observations :

  • The benzo[d][1,3]dioxole protons in the target compound are expected downfield (δ ~6.8–7.5) compared to simple aryl protons in 3a–3p .
  • Isopropyl groups typically show split signals (septet for CH, doublets for CH$_3$) near δ 1.3, absent in non-alkylated analogs .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., DMF or acetonitrile), base (K₂CO₃), and molar ratios of reactants (e.g., 1:1.2 ratio of oxadiazole-thiol to alkyl chloride) to enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization ensures purity. Monitor reaction progress using TLC or HPLC .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry, and ESI-MS to confirm molecular weight . Compare spectral data with computational predictions (e.g., PubChem or ChemSpider) to resolve ambiguities . Elemental analysis (C, H, N) validates purity .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s pharmacophores (e.g., benzodioxole for CNS activity, oxadiazole for kinase inhibition). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate assays with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs by modifying:
  • Pyrazole ring : Replace isopropyl with bulkier tert-butyl or electron-withdrawing groups.
  • Oxadiazole ring : Substitute with thiadiazole or triazole moieties.
  • Benzodioxole : Introduce halogenation or methoxy groups.
    Evaluate changes in bioactivity (e.g., binding affinity, metabolic stability) and correlate with computational docking studies to identify critical interactions .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify assay conditions (pH, temperature, solvent) and compound purity (HPLC ≥95%).
  • Data Normalization : Use standardized metrics (e.g., % inhibition at 10 µM) for cross-study comparisons.
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics .

Q. How to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at:
  • Temperature : 4°C (short-term), -20°C (long-term).
  • Humidity : 60% RH (to test hygroscopicity).
    Monitor degradation via HPLC every 30 days. Use LC-MS to identify degradation products (e.g., hydrolysis of oxadiazole to hydrazide) .

Q. What experimental approaches address low solubility in aqueous buffers?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins.
  • Salt Formation : Synthesize hydrochloride or sodium salts.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
    Validate solubility enhancements via dynamic light scattering (DLS) and in vitro bioavailability assays .

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